molecular formula C18H15O5- B1286649 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate CAS No. 24248-42-8

4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate

Cat. No.: B1286649
CAS No.: 24248-42-8
M. Wt: 311.3 g/mol
InChI Key: JIXPXNUZJCCKGO-UHFFFAOYSA-M
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Description

Scientific Research Applications

4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate typically involves the esterification of benzoin with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, under reflux conditions. The general reaction scheme is as follows:

    Reactants: Benzoin and succinic anhydride.

    Catalyst: Pyridine.

    Conditions: Reflux for several hours.

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Benzoin: A precursor in the synthesis of 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate.

    Succinic Anhydride: Another precursor used in the synthesis.

    Benzoin Hemisuccinate: A closely related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c19-15(20)11-12-16(21)23-18(14-9-5-2-6-10-14)17(22)13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,19,20)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXPXNUZJCCKGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605193
Record name 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24248-42-8
Record name 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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